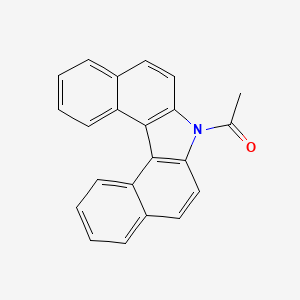

N-Acetyl-7H-dibenzo(c,g)carbazole

Description

Molecular Geometry and Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) studies reveal that N-acetyl-7H-dibenzo(c,g)carbazole adopts a planar aromatic core with slight bending in the naphthalene wings. Key geometric parameters include:

- Bond lengths : C–C bonds in the carbazole system range from 1.36–1.44 Å, typical for aromatic systems.

- Dihedral angles : The acetyl group forms a 12.5° angle with the carbazole plane, minimizing steric hindrance.

Crystallographic data (space group P2₁/c) show a herringbone packing motif , stabilized by π-π interactions (3.8–4.1 Å interplanar distances) and weak C–H···O hydrogen bonds involving the acetyl oxygen.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.24 Å, b = 7.85 Å, c = 14.32 Å |

| Z-value | 4 |

| Density (calc.) | 1.23 g/cm³ |

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/LanL2DZ level demonstrate significant electronic delocalization across the fused aromatic system. Key findings include:

- HOMO-LUMO gap : 3.2 eV, indicating moderate semiconductor properties.

- Absorption spectra : λₘₐₓ at 404 nm (π→π* transition), red-shifted by 84 nm compared to non-acetylated carbazole.

- Fluorescence : Emission at 450 nm (quantum yield Φ = 17–44%), tunable via substituent effects.

The acetyl group stabilizes the HOMO (-5.8 eV) through conjugation with the carbazole π-system, reducing reactivity toward electrophilic attack.

Table 3: Spectral and Electronic Properties

| Property | Value | Source |

|---|---|---|

| λₘₐₓ (UV/Vis) | 404 nm (ε = 2,520 M⁻¹cm⁻¹) | |

| Fluorescence λₑₘ | 450 nm | |

| HOMO energy | -5.8 eV | |

| LUMO energy | -2.6 eV |

Comparative Analysis with Parent Compound 7H-Dibenzo[c,g]carbazole

Structural and electronic differences between this compound and its parent compound (7H-dibenzo[c,g]carbazole, CAS 194-59-2 ) are pronounced:

Structural Modifications :

Electronic Effects :

Photophysical Behavior :

Table 4: Key Comparisons

| Property | N-Acetyl Derivative | Parent Compound |

|---|---|---|

| Molecular weight | 309.36 g/mol | 267.32 g/mol |

| λₘₐₓ (UV/Vis) | 404 nm | 320 nm |

| Fluorescence Φ | 17–44% | <5% |

| Metabolic activation | Reduced (acetyl blocks N7) | High (free N7 for DNA adducts) |

Properties

CAS No. |

64694-79-7 |

|---|---|

Molecular Formula |

C22H15NO |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-(12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-yl)ethanone |

InChI |

InChI=1S/C22H15NO/c1-14(24)23-19-12-10-15-6-2-4-8-17(15)21(19)22-18-9-5-3-7-16(18)11-13-20(22)23/h2-13H,1H3 |

InChI Key |

ZISBOUXDEFURGX-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |

Canonical SMILES |

CC(=O)N1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |

Other CAS No. |

64694-79-7 |

Synonyms |

N-AcDBC N-acetyl-7H-dibenzo(c,g)carbazole N-acetyl-DBC |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Carcinogenicity Studies :

- N-Acetyl-7H-dibenzo(c,g)carbazole has been studied for its potential carcinogenic effects. Research indicates that it produces DNA adducts and can lead to tumor formation in experimental models. For example, studies have shown that this compound induces mutations in mouse liver and skin tissues, highlighting its relevance in cancer research .

- Antitumor Activity :

- Biological Activities :

Comparative Genotoxicity

| Compound | DNA Strand Breaks | Micronuclei Formation | DNA Adducts |

|---|---|---|---|

| 7H-Dibenzo(c,g)carbazole | High | High | Present |

| This compound | Moderate | Moderate | Present |

| 5,9-Dimethyl DBC (DiMeDBC) | Low | Low | Absent |

This table illustrates the comparative genotoxicity of different compounds related to 7H-dibenzo(c,g)carbazole, emphasizing the moderate activity of N-acetyl derivatives compared to others.

Case Studies

-

Skin vs. Liver Carcinogenicity :

A study demonstrated that this compound exhibits reduced hepatocarcinogenic activity compared to its parent compound. Specifically, it showed approximately 300-fold lower DNA-binding activity in mouse liver but only a 2-fold reduction in skin, indicating differential tissue responses . -

Antitumor Activity :

In vitro tests indicated that certain derivatives exhibited potent activity against human breast cancer cell lines (MCF-7), with IC50 values ranging from 35.6 to 80 µg/mL. This suggests that this compound could be developed as a therapeutic agent against breast cancer .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds Compared :

7H-Dibenzo(c,g)carbazole (DBC)

N-Methyl-DBC (MeDBC)

5,9-Dimethyl-DBC (5,9-diMeDBC)

N-Acetyl-DBC (N-AcDBC)

Structural Impact :

- DBC: The parent compound lacks alkyl/acetyl substituents, enabling metabolic activation at the N-7 position, critical for hepatocarcinogenicity .

- MeDBC: Methylation at N-7 reduces hepatic DNA adduct formation by ~60% compared to DBC, diminishing hepatocarcinogenicity .

- N-AcDBC : Acetylation blocks the N-7 position, altering metabolic pathways and DNA adduct profiles. It forms fewer adducts in liver cells compared to DBC .

Metabolic Activation and DNA Adduct Formation

Key Findings :

- DBC’s hepatocarcinogenicity is linked to CYP-mediated activation in the liver, producing reactive intermediates that bind DNA .

- MeDBC’s N-methyl group reduces hepatic activation but increases adducts in extrahepatic tissues (e.g., skin) .

- N-AcDBC requires deacetylation to exert genotoxicity, resulting in delayed or reduced DNA damage compared to DBC .

Mutagenicity and Carcinogenicity

Mechanistic Insights :

Preparation Methods

Chemical Acetylation Using Acetic Anhydride

The nitrogen atom in the carbazole moiety of DBC exhibits reduced nucleophilicity due to aromatic conjugation, necessitating robust acetylation conditions. In one approach, DBC is treated with acetic anhydride in the presence of a catalytic base such as pyridine or dimethylaminopyridine (DMAP). Reaction conditions typically involve heating at 80–100°C for 4–6 hours under inert atmosphere to prevent oxidation. The product, N-Acetyl-DBC, is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient. Yields for this method range from 60% to 75%, depending on the stoichiometry of the acetylating agent.

Microwave-Assisted Acetylation

To enhance reaction efficiency, microwave irradiation has been employed to reduce reaction times. A mixture of DBC, acetic anhydride, and DMAP is subjected to microwave heating at 120°C for 20–30 minutes. This method achieves comparable yields (68–72%) to conventional heating but with significantly shorter durations.

Synthesis via Hydroxylated Intermediate Derivatives

Preparation of 5-Hydroxy-DBC Precursor

N-Acetyl-DBC is often synthesized indirectly through hydroxylated intermediates. For example, 5-hydroxy-DBC (5-OH-DBC) is first synthesized via Fischer indole condensation of 8-methoxy-2-tetralone with 2-naphthylhydrazine, followed by demethylation using boron tribromide (BBr₃) in dichloromethane. The hydroxyl group at the 5-position is then acetylated using acetic anhydride, yielding 5-acetoxy-DBC. Subsequent N-acetylation is achieved by treating the intermediate with acetyl chloride in tetrahydrofuran (THF) at room temperature.

Oxidative Dimerization and Acetylation

In metabolic studies, rat liver microsomes induce the formation of 6,6′-bis-(5-hydroxy-DBC), an oxidative dimer. Acetylation of this dimer with acetic anhydride in pyridine produces the corresponding bis-acetate derivative, which is isolated via high-performance liquid chromatography (HPLC). While this pathway primarily targets phenolic groups, concurrent N-acetylation has been observed under prolonged reaction conditions.

Metabolic Acetylation in Biological Systems

In Vitro Metabolism Using Liver Microsomes

3-Methylcholanthrene-induced rat liver microsomes metabolize DBC into monohydroxylated derivatives, including 1-OH-DBC, 3-OH-DBC, and 5-OH-DBC. These metabolites are acetylated in vitro using acetic anhydride to stabilize them for structural analysis. The acetylated products, including N-Acetyl-DBC, are quantified via HPLC with UV detection at 254 nm. This method confirms the coexistence of N- and O-acetylated species in the metabolite mixture.

Analytical Characterization of N-Acetyl-DBC

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of N-Acetyl-DBC reveals a molecular ion peak at m/z 309.1362 (calculated for C₂₂H₁₅NO: 309.1365), confirming the acetylation of the carbazole nitrogen. Fragmentation patterns show characteristic losses of acetyl (60 Da) and carbonyl (28 Da) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (CDCl₃, 400 MHz) display distinct signals for the acetyl group at δ 2.45 (s, 3H) and aromatic protons between δ 7.2–8.5 ppm. The absence of a proton signal at the nitrogen site (δ ~8.1 ppm in DBC) corroborates successful N-acetylation.

Fluorescence Spectroscopy

Comparative Analysis of Synthesis Methods

*Yield reflects the proportion of N-Acetyl-DBC relative to total metabolites.

Challenges and Optimization Strategies

Reactivity of the Carbazole Nitrogen

The aromatic nature of the carbazole ring impedes direct N-acetylation, often necessitating excess acetylating agents or elevated temperatures. Catalytic systems using ionic liquids or phase-transfer catalysts have been proposed to improve reactivity but require further validation.

Byproduct Formation

Competing O-acetylation of hydroxylated derivatives (e.g., 5-OH-DBC) can occur if hydroxyl groups are present. Selective N-acetylation is achieved by protecting hydroxyl groups with trimethylsilyl (TMS) ethers prior to acetylation.

Applications in Toxicological and Material Science Research

N-Acetyl-DBC serves as a stable analog for studying the environmental persistence and carcinogenicity of DBC derivatives. Its enhanced solubility in organic solvents also facilitates its use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) .

Q & A

Q. What experimental evidence supports the classification of 7H-dibenzo(c,g)carbazole (DBC) as a Group 2B carcinogen, and what animal models are typically used in these studies?

DBC is classified as a Group 2B carcinogen by the IARC based on sufficient evidence of carcinogenicity in experimental animals. Studies in Syrian hamsters and mice demonstrated hyperplastic epithelium, squamous metaplasia, and systemic tumor formation after intratracheal or topical administration. Key endpoints include DNA adduct formation in liver and skin, with adduct levels correlating with carcinogenic potency . Animal models such as mice (for hepatocarcinogenicity) and hamsters (for respiratory tract effects) are commonly used due to tissue-specific responses .

Q. How does the metabolic activation of DBC by cytochrome P450 enzymes influence its carcinogenicity?

DBC undergoes metabolic activation via cytochrome P450 1A1 (CYP1A1), producing hydroxylated metabolites (e.g., 1-OH-, 3-OH-, and 5-OH-DBC) and oxidative dimers like 6,6'-bis-(5-OH-DBC). These metabolites form DNA adducts, which are critical for genotoxicity. Acetylation stabilizes these metabolites for structural characterization, enabling quantification via HPLC with synthesized acetoxy-DBC standards . The dependency on microsomal activation systems (e.g., rat/hamster liver microsomes) and inhibition by α-naphthoflavone further confirm CYP1A1's role .

Q. What methods are used to detect and quantify DBC-DNA adducts in vitro and in vivo?

- 32P-postlabeling : A sensitive technique to detect covalent DNA adducts, revealing at least three distinct DBC-poly[G] adducts in vitro. Adducts exhibit fluorescence spectra shifted 5–10 nm toward longer wavelengths, indicating intact π-electron systems .

- HPLC separation : Isolates adducts from binding assays, validated against radiometric methods for quantification .

- Fluorescence spectroscopy : Differentiates adducts from parent compounds using synthesized analogs like benzo[c]carbazole .

Advanced Research Questions

Q. How do structural modifications, such as N-methylation or acetylation, alter the DNA-binding activity and organotropism of DBC?

N-methylation reduces DBC's hepatocarcinogenicity by ~300-fold in mice but only ~2-fold in skin. This is attributed to diminished DNA binding in the liver, as shown via 32P-postlabeling. N-methyl-DBC (MeDBC) preferentially binds skin DNA, producing chromatographically distinct adducts compared to DBC. The unsubstituted nitrogen in DBC is critical for genotoxicity in liver, while skin adduction relies on alternative binding modes (e.g., 1,2,3,4-ring interactions) .

Q. What experimental design considerations are critical for resolving contradictions in DBC's DNA-binding affinity across studies?

Key factors include:

- Microsomal activation system source : Rat vs. hamster liver microsomes may yield variability in adduct profiles .

- Subcellular fraction preparation : Inclusion of epoxide hydrase modifiers or inhibitors (e.g., α-naphthoflavone) clarifies metabolic dependencies .

- Adduct stability : Use of acetylation to stabilize hydroxylated metabolites prevents degradation during analysis .

- Tissue-specific protocols : Optimizing incubation times and dose regimens for liver (systemic) vs. skin (local) studies accounts for organotropism .

Q. How can computational modeling improve our understanding of DBC's regioselective metabolism by CYP1A1?

Molecular dynamics simulations and density functional theory (DFT) elucidate binding modes and electronic properties influencing regioselectivity. Studies show CYP1A1's active site preferentially oxidizes DBC at the 1-, 3-, and 5-positions due to steric and electronic interactions. Computational data align with experimental metabolite profiles, providing atomic-level insights into activation pathways .

Data Contradiction Analysis

Q. Why do some studies report higher DNA-binding affinity for benzo[a]pyrene (BaP) compared to DBC, despite similar carcinogenic classifications?

BaP exhibits ~10-fold higher binding to nucleic acids than DBC under identical in vitro conditions, likely due to differences in metabolic efficiency and adduct stability. However, DBC's systemic carcinogenicity (e.g., liver tumors) arises from prolonged tissue retention and unique adduct conformations (e.g., binding via nitrogen and aromatic rings) that evade repair mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.